molecular formula C9H10NO3- B3195158 3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid ethyl ester CAS No. 887411-89-4

3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid ethyl ester

Cat. No.: B3195158
CAS No.: 887411-89-4
M. Wt: 180.18 g/mol
InChI Key: ZKAAMMPVIWDNON-UHFFFAOYSA-M
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Description

3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid ethyl ester is an organic compound with the molecular formula C9H11NO3 It is a derivative of propionic acid and contains a pyrrole ring, which is a five-membered aromatic heterocycle with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid ethyl ester typically involves the reaction of ethyl acetoacetate with pyrrole under acidic or basic conditions. One common method is the condensation reaction between ethyl acetoacetate and pyrrole in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out at elevated temperatures, usually around 80-100°C, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to an alcohol group, forming hydroxy derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups .

Scientific Research Applications

3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 3-Oxo-3-(1H-pyrrol-2-YL)-propionic acid ethyl ester
  • 3-Oxo-3-(1H-pyrrol-4-YL)-propionic acid ethyl ester
  • 3-Oxo-3-(1H-pyrrol-5-YL)-propionic acid ethyl ester

Uniqueness

3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid ethyl ester is unique due to its specific substitution pattern on the pyrrole ring, which can influence its reactivity and biological activity. The position of the substituent can affect the compound’s interaction with molecular targets and its overall pharmacological profile .

Properties

CAS No.

887411-89-4

Molecular Formula

C9H10NO3-

Molecular Weight

180.18 g/mol

IUPAC Name

2-(1H-pyrrole-3-carbonyl)butanoate

InChI

InChI=1S/C9H11NO3/c1-2-7(9(12)13)8(11)6-3-4-10-5-6/h3-5,7,10H,2H2,1H3,(H,12,13)/p-1

InChI Key

ZKAAMMPVIWDNON-UHFFFAOYSA-M

SMILES

CCOC(=O)CC(=O)C1=CNC=C1

Canonical SMILES

CCC(C(=O)C1=CNC=C1)C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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